molecular formula C14H7ClF6N4O4S B13414566 2-Pyridinamine, 3-chloro-N-(3-(methylthio)-2,6-dinitro-4-(trifluoromethyl)phenyl)-5-(trifluoromethyl)- CAS No. 79614-97-4

2-Pyridinamine, 3-chloro-N-(3-(methylthio)-2,6-dinitro-4-(trifluoromethyl)phenyl)-5-(trifluoromethyl)-

Cat. No.: B13414566
CAS No.: 79614-97-4
M. Wt: 476.7 g/mol
InChI Key: WYINKYXDUMTESU-UHFFFAOYSA-N
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Description

2-Pyridinamine, 3-chloro-N-(3-(methylthio)-2,6-dinitro-4-(trifluoromethyl)phenyl)-5-(trifluoromethyl)- is a complex organic compound with a unique structure that includes multiple functional groups such as nitro, trifluoromethyl, and chloro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyridinamine, 3-chloro-N-(3-(methylthio)-2,6-dinitro-4-(trifluoromethyl)phenyl)-5-(trifluoromethyl)- typically involves multiple steps, starting from readily available starting materials. The process may include nitration, chlorination, and amination reactions under controlled conditions. Specific reagents and catalysts are used to achieve the desired transformations, and the reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques ensures consistent quality and efficiency. Safety protocols are strictly followed to handle hazardous reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

2-Pyridinamine, 3-chloro-N-(3-(methylthio)-2,6-dinitro-4-(trifluoromethyl)phenyl)-5-(trifluoromethyl)- undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to sulfoxide or sulfone.

    Reduction: The nitro groups can be reduced to amino groups.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group may yield sulfoxide or sulfone derivatives, while reduction of the nitro groups may produce corresponding amines.

Scientific Research Applications

2-Pyridinamine, 3-chloro-N-(3-(methylthio)-2,6-dinitro-4-(trifluoromethyl)phenyl)-5-(trifluoromethyl)- has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Pyridinamine, 3-chloro-N-(3-(methylthio)-2,6-dinitro-4-(trifluoromethyl)phenyl)-5-(trifluoromethyl)- involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are conducted to elucidate these interactions and understand the underlying mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 2-Pyridinamine, 3-chloro-N-(3-(methylthio)-2,6-dinitro-4-(trifluoromethyl)phenyl)-
  • 2-Pyridinamine, 3-chloro-N-(3-(methylthio)-2,6-dinitro-4-(trifluoromethyl)phenyl)-5-(trifluoromethyl)-

Uniqueness

The uniqueness of 2-Pyridinamine, 3-chloro-N-(3-(methylthio)-2,6-dinitro-4-(trifluoromethyl)phenyl)-5-(trifluoromethyl)- lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications and distinguishes it from other similar compounds.

Properties

CAS No.

79614-97-4

Molecular Formula

C14H7ClF6N4O4S

Molecular Weight

476.7 g/mol

IUPAC Name

3-chloro-N-[3-methylsulfanyl-2,6-dinitro-4-(trifluoromethyl)phenyl]-5-(trifluoromethyl)pyridin-2-amine

InChI

InChI=1S/C14H7ClF6N4O4S/c1-30-11-6(14(19,20)21)3-8(24(26)27)9(10(11)25(28)29)23-12-7(15)2-5(4-22-12)13(16,17)18/h2-4H,1H3,(H,22,23)

InChI Key

WYINKYXDUMTESU-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C(=C(C=C1C(F)(F)F)[N+](=O)[O-])NC2=C(C=C(C=N2)C(F)(F)F)Cl)[N+](=O)[O-]

Origin of Product

United States

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